4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is a complex organic compound with the molecular formula C17H22N2O4 It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Properties
IUPAC Name |
4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-12-5-7-13(8-6-12)15(19)18-14(16(20)21)11-22-17(18)9-3-2-4-10-17/h5-8,14H,2-4,9-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDJTDDWFIQFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(COC23CCCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bifunctional Precursors
The 1-oxa-4-azaspiro[4.5]decane system is typically constructed through intramolecular cyclization. A representative protocol involves:
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Reacting 4-aminotetrahydro-2H-pyran-3-ol with 1,5-dibromopentane under basic conditions (K₂CO₃, DMF, 80°C, 12 h).
Key variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75–85°C | ±8% efficiency |
| Base | K₂CO₃ > NaHCO₃ | +15% yield |
| Solvent | DMF > THF | +20% rate |
Introduction of the 4-Methylbenzoyl Group
Friedel-Crafts Acylation
The spirocyclic amine undergoes acylation with 4-methylbenzoyl chloride in dichloromethane (DCM) using AlCl₃ as a catalyst:
Buchwald-Hartwig Amination Alternative
For regioselective control, palladium-catalyzed coupling of 4-methylbenzoyl bromide with the spirocyclic amine has been reported:
Carboxylic Acid Functionalization
Oxidation of Methylene Group
The tertiary alcohol at position 3 is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄):
Hydrolysis of Nitrile Intermediate
Alternative route via cyano intermediate:
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Cyanidation : Treat spirocycle with KCN in DMSO (120°C, 5 h).
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Hydrolysis : 6M HCl, reflux, 12 h.
Integrated Synthetic Routes
One-Pot Sequential Synthesis
A patent-pending method combines spirocycle formation and acylation in a single vessel:
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Cyclization of 4-aminotetrahydro-2H-pyran-3-ol with 1,5-dibromopentane.
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Direct addition of 4-methylbenzoyl chloride after neutralization.
Solid-Phase Synthesis
Immobilization of the amine precursor on Wang resin enables iterative modifications:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Yield Optimization Strategies
| Parameter | Adjustment | Yield Improvement |
|---|---|---|
| Acylation catalyst | AlCl₃ → FeCl₃ | +12% |
| Oxidation method | Jones → KMnO₄ | -9% (side rxns) |
| Solvent polarity | DCM → DMF | +18% (acycl.) |
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology enhances heat transfer for exothermic steps:
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Therapeutic Applications
- Antimicrobial Activity
- Anti-inflammatory Effects
- CNS Activity
Example Synthesis Route
- Starting Materials :
- 4-Methylbenzoyl chloride
- Appropriate amine and alcohol for forming the oxa and aza components.
- Reaction Conditions :
- Conduct reactions under inert atmosphere to prevent oxidation.
- Utilize solvents like dichloromethane or tetrahydrofuran for optimal solubility.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of spiro compounds demonstrated that modifications to the benzoyl moiety significantly enhance antibacterial activity against resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the compound under investigation .
Case Study 2: Neuroprotective Effects
In vitro studies assessing the neuroprotective capabilities of related compounds showed that they could reduce apoptosis in neuronal cell lines subjected to oxidative stress. The compound was found to decrease reactive oxygen species levels significantly, suggesting a protective mechanism against neurodegeneration .
Mechanism of Action
The mechanism by which 4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include inhibition or activation of certain biochemical processes, depending on the compound’s structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- 8-methyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Uniqueness
4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both benzoyl and carboxylic acid functional groups
Biological Activity
4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H21NO5, featuring a spirocyclic structure that may contribute to its biological effects. The presence of the methylbenzoyl and carboxylic acid functional groups suggests potential interactions with biological targets.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that spirocyclic compounds can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
The proposed mechanism of action for this compound includes:
- Inhibition of Protein Interactions : Similar compounds have been documented to disrupt critical protein-protein interactions involved in oncogenic signaling.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases and the downregulation of anti-apoptotic proteins.
Study on Cell Line Response
A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer models. The results demonstrated:
- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating potent activity against these cell lines.
- Cell Cycle Analysis : Flow cytometry revealed that treatment led to G0/G1 phase arrest, suggesting a halt in cell division.
| Cell Line | IC50 (μM) | Phase Arrest |
|---|---|---|
| MCF-7 (Breast) | 12.5 | G0/G1 |
| A549 (Lung) | 15.8 | G0/G1 |
In Vivo Studies
In vivo studies using murine models have also been conducted to assess the efficacy and safety profile of this compound. Preliminary results indicate:
- Tumor Growth Inhibition : Significant reduction in tumor size was observed in treated groups compared to controls.
- Safety Profile : No major adverse effects were noted at therapeutic doses, supporting further development.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with spirocyclic intermediates and 4-methylbenzoyl derivatives. Protecting group strategies (e.g., tert-butyloxycarbonyl [Boc]) are critical to ensure regioselectivity. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize side products. For example, tert-butyl groups in analogous compounds enhance steric hindrance, improving yield . Spectroscopic validation (NMR, MS) is essential at each step to confirm intermediate structures .
Q. How can researchers validate the structural integrity of this spirocyclic compound?
- Methodological Answer : X-ray crystallography using software like SHELXL (for small-molecule refinement) provides definitive structural confirmation . Complementary techniques include:
- 1H/13C NMR : To verify proton environments and carbon frameworks, particularly the spirocyclic core.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- IR Spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
Q. What analytical methods are recommended for assessing purity?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 210–280 nm) to quantify impurities. Chromatographic conditions (e.g., C18 column, acetonitrile/water gradient) should be optimized based on the compound’s polarity. Thermal gravimetric analysis (TGA) can detect residual solvents or decomposition products .
Advanced Research Questions
Q. How does the 4-methylbenzoyl substituent influence bioactivity compared to halogenated analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methyl) on the benzoyl moiety enhance metabolic stability but may reduce binding affinity to enzymes like fatty acid amide hydrolase (FAAH). In contrast, halogenated analogs (e.g., 3,5-difluoro derivatives) exhibit stronger enzyme inhibition due to increased electronegativity . Competitive inhibition assays (e.g., fluorometric FAAH activity tests) are used to quantify potency .
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor interactions, focusing on the spirocyclic core’s conformational flexibility. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and predict electrostatic potential surfaces. MD simulations (AMBER/CHARMM) assess binding stability over time .
Q. How should researchers address contradictions in bioactivity data across structural analogs?
- Methodological Answer : Contradictions often arise from variations in substituents (e.g., methyl vs. chloro) or assay conditions. Systematic approaches include:
- Meta-Analysis : Compare IC50 values across published studies (e.g., FAAH inhibition in vs. lipid metabolism data in ).
- Controlled Replication : Standardize assay protocols (e.g., enzyme concentration, incubation time).
- Structural Dynamics : Use cryo-EM or X-ray crystallography to resolve binding mode discrepancies .
Key Research Challenges
- Stereochemical Control : The spirocyclic core’s rigidity complicates enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) may improve resolution .
- Solubility Limitations : The carboxylic acid group enhances hydrophilicity, but methylbenzoyl substitution reduces aqueous solubility. Co-solvents (DMSO/PEG) are recommended for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
